12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one
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Overview
Description
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one is a heterocyclic compound that belongs to the class of isoindoloisoquinolines. This compound is characterized by its unique structure, which includes a trimethylsilyl group attached to the isoindoloisoquinoline core. The presence of the trimethylsilyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of Isoindolo[2,1-b]isoquinoline Core: The core structure can be synthesized through an intramolecular Friedel-Crafts reaction of acid chlorides such as isoindole-1-acetyl chlorides.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoloisoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[2,1-a]quinoline Derivatives: These compounds share a similar core structure but lack the trimethylsilyl group.
Isoindolo[2,1-c]benzazocines: These compounds have a different ring fusion pattern but are related in terms of their heterocyclic nature.
Uniqueness
The presence of the trimethylsilyl group in 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one imparts unique chemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
646029-43-8 |
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Molecular Formula |
C19H19NOSi |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
12-trimethylsilyl-5H-isoindolo[2,3-b]isoquinolin-7-one |
InChI |
InChI=1S/C19H19NOSi/c1-22(2,3)18-14-9-5-4-8-13(14)12-20-17(18)15-10-6-7-11-16(15)19(20)21/h4-11H,12H2,1-3H3 |
InChI Key |
SLEHGJLLSOGHEU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 |
Origin of Product |
United States |
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